molecular formula C33H36N2O6 B12576580 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine CAS No. 278597-95-8

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine

Cat. No.: B12576580
CAS No.: 278597-95-8
M. Wt: 556.6 g/mol
InChI Key: LARZJVDDVPIPMD-KYJUHHDHSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine typically involves the following steps:

    Fmoc Protection: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Coupling with L-tyrosine: The Fmoc-protected L-leucine is then coupled with O-prop-2-en-1-yl-L-tyrosine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Peptide Synthesizers: These machines automate the coupling and deprotection steps, increasing efficiency and consistency.

    Purification: Industrial-scale purification methods such as preparative HPLC (high-performance liquid chromatography) are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tyrosine residue.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Coupling: HBTU or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine has several scientific research applications:

    Peptide Synthesis: Widely used in the synthesis of peptides for research in biochemistry and molecular biology.

    Drug Development: Used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for studying protein interactions and functions.

    Material Science: Used in the synthesis of peptide-based materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine involves:

    Peptide Bond Formation: The compound facilitates the formation of peptide bonds through its free amino group after deprotection.

    Molecular Targets: It targets amino acid residues in peptides and proteins, enabling the synthesis of specific peptide sequences.

    Pathways Involved: The compound is involved in pathways related to protein synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-cysteine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine is unique due to its specific combination of L-leucine and O-prop-2-en-1-yl-L-tyrosine, which imparts distinct properties and reactivity. Its use in peptide synthesis is particularly valuable due to the stability and ease of removal of the Fmoc protective group.

Properties

CAS No.

278597-95-8

Molecular Formula

C33H36N2O6

Molecular Weight

556.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-3-(4-prop-2-enoxyphenyl)propanoic acid

InChI

InChI=1S/C33H36N2O6/c1-4-17-40-23-15-13-22(14-16-23)19-30(32(37)38)34-31(36)29(18-21(2)3)35-33(39)41-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h4-16,21,28-30H,1,17-20H2,2-3H3,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1

InChI Key

LARZJVDDVPIPMD-KYJUHHDHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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